N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide - 1448051-12-4

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Catalog Number: EVT-2858900
CAS Number: 1448051-12-4
Molecular Formula: C16H15N5O
Molecular Weight: 293.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

  • Compound Description: This compound is a charge-neutral iron(II) complex characterized by a low-spin state and a distorted pseudo-octahedral coordination environment around the central iron ion. The molecular structure exhibits a cone-like shape, contributing to its unique stacking pattern within the crystal lattice. []

Dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate

  • Compound Description: This copper(II) complex features a Jahn-Teller distorted octahedral geometry around the central copper ion. Notably, it exhibits promising biological activity, demonstrating potent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 0.51 µM. Additionally, it shows significant antiproliferative effects against MCF7 human breast cancer cells. []

Bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

  • Compound Description: Similar to the first compound, this iron(II) complex is also charge-neutral and exhibits a low-spin state with a moderately distorted pseudo-octahedral coordination sphere around the iron ion. The planar tridentate ligand coordinates to the Fe(II) ion via nitrogen atoms from pyrazole, pyridine, and triazole groups. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These two classes of heterocyclic compounds were synthesized and characterized using various chemical reactions. While their specific biological activities were not reported in the provided abstract, their novel structures make them interesting candidates for further investigation in medicinal chemistry. []

Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate

  • Compound Description: This compound is another example of a low-spin Fe(II) complex with a distorted pseudo-octahedral geometry around the iron center. Its crystal packing reveals a three-dimensional network formed through weak C—H⋯N, C—H⋯C hydrogen bonds, and C—H⋯π interactions. []

(ClO(4))(2)

  • Compound Description: This dinuclear Cu(II) complex features a distorted square pyramidal geometry and exhibits interesting magnetic properties. It represents the first documented instance where two moieties within the same compound display both ferromagnetic (J = 15.4 cm−1) and antiferromagnetic (J = -18.9 cm−1) interactions. []

3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This compound features a pyrazole ring substituted with a difluoromethyl and carboxamide group, with the latter directly linked to a 2-pyridyl moiety. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide

  • Compound Description: This compound, also known as GW788388, is a potent, selective, and orally active transforming growth factor beta (TGF-beta) type I receptor (ALK5) inhibitor. It exhibited promising antifibrotic activity in rat models of liver and renal fibrosis. []

Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate

  • Compound Description: This pyrazoline derivative possesses a tosyl group and an amino group on the pyrazoline ring. The crystal structure reveals a layered structure stabilized by intermolecular hydrogen bonds involving the amino group, sulfonyl group, and oxo substituent. []

[{Cu(NO3)}(μ-pzpypz)]2

  • Compound Description: This dinuclear Cu(II) complex features a bridging pzpypz ligand (pzpypzH = 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine), with each copper center coordinated by a nitrate ion and two nitrogen atoms from the pzpypz ligand. This complex exhibits high catalytic activity in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. []

N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This molecule features a pyrazole ring substituted with difluoromethyl, methyl, and carboxamide groups. The carboxamide nitrogen is further substituted with a 4-bromobenzyl group. []

[Cu2(pypya)3(H2O)2]·Cl·(H2O)5 and {[Cd(pypya)(ta)1/2]·H2O}n

  • Compound Description: These two coordination compounds, a copper(II) complex and a cadmium(II) complex, respectively, are formed with the ligand 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid (Hpypya). The copper complex exhibits a dinuclear structure with distinct coordination modes for the two Cu(II) ions, while the cadmium complex forms a 2D structure through coordination bonds. []

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

  • Compound Description: Known as MK-0893, this compound is a potent and selective glucagon receptor antagonist, displaying high binding affinity (IC50 of 6.6 nM) and functional activity (IC50 of 15.7 nM). MK-0893 effectively reduced glucagon-induced glucose elevation in preclinical models and showed promise as a potential therapeutic for type II diabetes. []

2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate

  • Compound Description: This compound, a solvated salt, features a central pyridine ring substituted at the 2 and 6 positions with 3-(pyridin-2-yl)-1H-pyrazole moieties. This compound was unintentionally obtained while attempting to synthesize a ferrous sulfate complex with 2,6-bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridine. []

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide

  • Compound Description: This compound features a pyrazole ring linked to a pyridine ring through an acetohydrazide linker. The presence of various hydrogen bond donors and acceptors within its structure influences its crystal packing and potential interactions with biological targets. []

Dichloro[3-(pyridin-2-yl)-1H-pyrazol-1-yl]propanamidezinc(II)

  • Compound Description: This zinc(II) complex features a four-coordinate zinc center with a tetrahedral geometry. Two nitrogen atoms from the 3-(pyridin-2-yl)-1H-pyrazol-1-yl)propanamide ligand and two chloride ions coordinate to the zinc ion. The crystal structure reveals a three-dimensional supramolecular network stabilized by intermolecular N–H···O and N–H···Cl hydrogen bonds. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This oxazolidinone compound, specifically its phosphate salt, exhibits potent antimicrobial activity and possesses an improved safety profile compared to the existing drug linezolid. Notably, it shows high oral bioavailability (F = 99.1%) and significantly improved survival rates in mouse models of MRSA systemic infection. []

[Co(II) and Cu(II) complexes of 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol ligand]

  • Compound Description: These cobalt(II) and copper(II) complexes, derived from a pyrazole-based azo dye ligand, exhibit notable interactions with calf thymus DNA, as demonstrated by UV-Visible spectroscopy, viscosity measurements, and thermal denaturation studies. These complexes also show potential as antibacterial agents against Klebsiella pneumoniae and Bacillus subtilis. []

Bis[tris(pyrazol-1-yl)borato-N,N′]palladium(II) and [Pd(L)2]2+ [L = tris(pyrazol-1-yl)methane-N,N′ or tris(pyridin-2-yl)methane-N,N′]

  • Compound Description: These palladium(II) complexes feature the metal center coordinated by either two tridentate tris(pyrazol-1-yl)borate ligands or two bidentate ligands, tris(pyrazol-1-yl)methane or tris(pyridin-2-yl)methane. These complexes adopt square planar geometries and exhibit dynamic behavior in solution, as indicated by their 1H NMR spectra. []

[Diaquasesqui(nitrato-κO)hemi(perchlorato-κO)copper(II)]-μ-{bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]selenide}-[triaqua(perchlorato-κO)copper(II)] nitrate monohydrate

  • Compound Description: This binuclear copper(II) complex features two distinct copper centers bridged by a bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]selenide ligand. Each copper ion adopts a distorted octahedral geometry, coordinated by oxygen and nitrogen atoms from water molecules, nitrate ions, perchlorate ions, and the bridging ligand. []

Copper(II) complex with 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

  • Compound Description: This copper(II) complex features a distorted square-pyramidal geometry around the copper ion, coordinated by two chloride ions and three nitrogen atoms from the 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine ligand. The complex forms a 3D network in the solid state through Cu···Cl interactions and NH···Cl hydrogen bonds. []

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

  • Compound Description: This compound, known as AMG 458, is a potent and orally bioavailable c-Met inhibitor with demonstrated in vivo efficacy in inhibiting tumor growth in preclinical models of cancer. It exhibits selectivity for c-Met over VEGFR2 and addresses the metabolic liabilities observed in earlier generations of pyrazolone-based c-Met inhibitors. []

N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline

  • Compound Description: This compound features a dihydropyrazole ring substituted with a phenyl ring, a diethylaniline group, and a 2-pyridyl moiety. The conformation and spatial arrangement of the substituents are influenced by the dihydropyrazole ring's envelope conformation. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine

  • Compound Description: This series of compounds, specifically the derivatives with a methyl substituent at the para position of the phenyl ring (compound 5a) or a methyl group at the ortho position of the phenyl ring (compound 5c), exhibited potent cytotoxic activity against MCF7 breast cancer cells, inducing cell cycle arrest and apoptosis. []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Compound Description: This compound, an N-pyrazolyl imine, is synthesized through a condensation reaction between a substituted pyrazole amine and 2-pyridinecarboxaldehyde. Its structure features a pyrazole ring linked to a pyridine ring via an imine group. []

1-[3-(Anthracen-9-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: This compound features a dihydropyrazole ring substituted with an anthracene group, a pyridine ring, and an acetyl group. The molecule exhibits an envelope conformation for the dihydropyrazole ring, and its crystal packing is influenced by C—H⋯O hydrogen bonds and weak π–π interactions. []

[Aquabis(nitrato-κO)copper(II)]-μ-{bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]selenide}-[diaqua(nitrato-κO)copper(II)] nitrate monohydrate

  • Compound Description: This binuclear copper(II) complex utilizes a bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]selenide ligand to bridge two copper centers. Each copper ion adopts a tetragonal-pyramidal geometry, coordinated by a combination of water molecules, nitrate ions, and the bridging ligand. []

3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones

  • Compound Description: This series of benzo[d][1,2,3]triazin-4(3H)-one derivatives incorporates a pyrazole ring linked to a chloropyridine moiety. Notably, several compounds within this series displayed promising insecticidal and fungicidal activities. []

[Co(II), Ni(II), Cu(II) and Zn(II) Complexes with N'-(phenyl(pyridin-2-yl)methylene)Nicotinohydrazide]

  • Compound Description: This series of isostructural complexes features Co(II), Ni(II), Cu(II), and Zn(II) ions coordinated by a tridentate Schiff base ligand derived from 2-benzoylpyridine and nicotinic hydrazide. The ligand coordinates through the azomethine nitrogen, pyridine nitrogen, and iminolate oxygen atoms, resulting in a six-coordinate metal center. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: This enantiomerically pure compound, (S)-RS4690, acts as a Dishevelled 1 (DVL1) inhibitor, specifically targeting the interaction between DVL1 and Frizzled receptors involved in the WNT/β-catenin signaling pathway. (S)-RS4690 exhibits promising anticancer activity by disrupting this interaction, inhibiting the growth of HCT116 colon cancer cells with wild-type APC. []

Bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl]selenide methanol hemisolvate

  • Compound Description: This compound features two 3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl units connected by a selenium atom. Its crystal structure reveals a three-dimensional supramolecular architecture stabilized by various hydrogen bonds, including O–H⋯N, N–H⋯N, and weak C–H⋯O and C–H⋯π interactions. []

Properties

CAS Number

1448051-12-4

Product Name

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide

Molecular Formula

C16H15N5O

Molecular Weight

293.33

InChI

InChI=1S/C16H15N5O/c22-16(13-4-8-17-9-5-13)19-10-12-21-11-6-15(20-21)14-3-1-2-7-18-14/h1-9,11H,10,12H2,(H,19,22)

InChI Key

JQFCTPRIOYLWBU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.